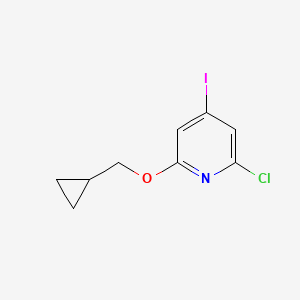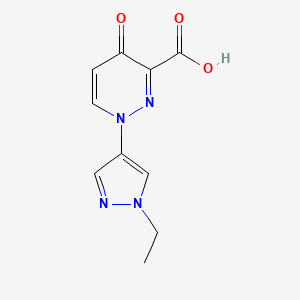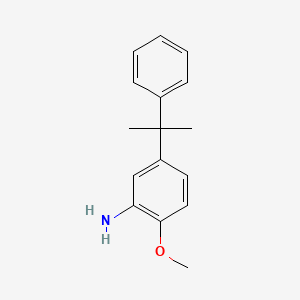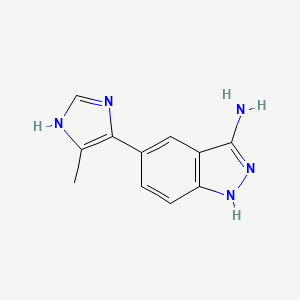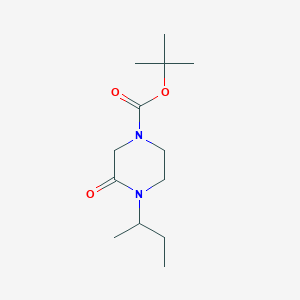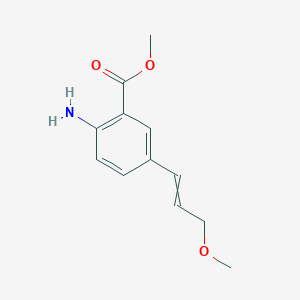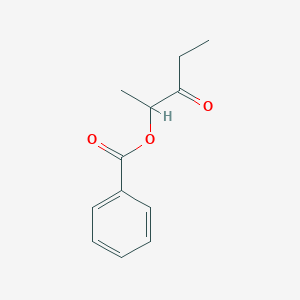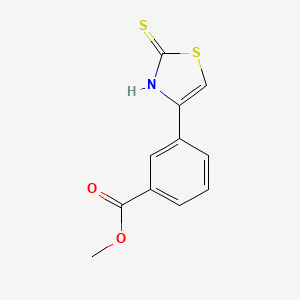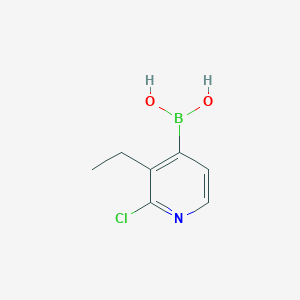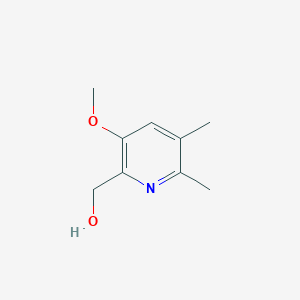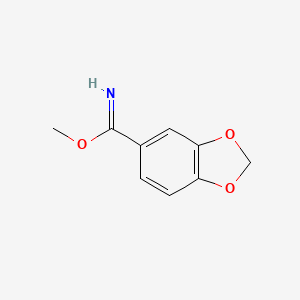
Methyl 1,3-benzodioxole-5-carboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,3-benzodioxole-5-carboximidate is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 1,3-benzodioxole-5-carboximidate can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. This reaction produces the corresponding methyl ester, which can then be converted to the carboximidate using reagents like hydroxylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1,3-benzodioxole-5-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidate group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1,3-benzodioxole-5-carboximidate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes, making them useful in studying biological pathways and developing new drugs
Wirkmechanismus
The mechanism of action of methyl 1,3-benzodioxole-5-carboximidate involves its interaction with specific molecular targets. For example, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. These compounds can bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Other derivatives may interact with different molecular targets, depending on their specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Methyl 1,3-benzodioxole-5-carboximidate can be compared with other similar compounds, such as:
1,3-Benzodioxole: The parent compound, which lacks the carboximidate group.
1,3-Benzodioxole-5-carboxylic acid: The carboxylic acid derivative, which can be converted to the carboximidate.
Methyl 1,3-benzodioxole-5-carboxylate: The methyl ester derivative, which is an intermediate in the synthesis of the carboximidate.
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
methyl 1,3-benzodioxole-5-carboximidate |
InChI |
InChI=1S/C9H9NO3/c1-11-9(10)6-2-3-7-8(4-6)13-5-12-7/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
ALTMWZDITXGLTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)C1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)
![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
